8,9-Di-O-methyl-urolithin D
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Overview
Description
8,9-Di-O-methyl-urolithin D: is a bioactive small molecule belonging to the class of flavonoids. It is a derivative of urolithins, which are metabolites produced by the gut microbiota from ellagitannins and ellagic acid found in various fruits and nuts . The molecular formula of this compound is C15H12O6, and it has a molecular weight of 288.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Di-O-methyl-urolithin D typically involves the methylation of urolithin D. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methylation reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8,9-Di-O-methyl-urolithin D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
8,9-Di-O-methyl-urolithin D has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8,9-Di-O-methyl-urolithin D involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Urolithin A: 3,8-Dihydroxyurolithin, known for its potent antioxidant and anti-inflammatory properties.
Urolithin B: 3-Hydroxyurolithin, studied for its anticancer and anti-inflammatory activities.
Urolithin C: 3,8,9-Trihydroxyurolithin, with similar biological activities to urolithin A and B.
Uniqueness of 8,9-Di-O-methyl-urolithin D: this compound is unique due to its specific methylation pattern, which may enhance its bioavailability and stability compared to other urolithins. This unique structure may also contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H12O6 |
---|---|
Molecular Weight |
288.25 g/mol |
IUPAC Name |
3,4-dihydroxy-8,9-dimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H12O6/c1-19-11-5-8-7-3-4-10(16)13(17)14(7)21-15(18)9(8)6-12(11)20-2/h3-6,16-17H,1-2H3 |
InChI Key |
MWDKXHOUSQIHQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O)OC |
Origin of Product |
United States |
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